molecular formula C11H17N B3207422 Methyl(2-methyl-3-phenylpropyl)amine CAS No. 104178-02-1

Methyl(2-methyl-3-phenylpropyl)amine

Cat. No. B3207422
CAS RN: 104178-02-1
M. Wt: 163.26 g/mol
InChI Key: QAWKZRYBSNVOAF-UHFFFAOYSA-N
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Description

“Methyl(2-methyl-3-phenylpropyl)amine” is an organic compound that contains nitrogen. It is structurally similar to ammonia, where the nitrogen can bond up to three hydrogens, but it also has additional properties based on its carbon connectivity . In this compound, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .


Synthesis Analysis

The synthesis of “this compound” can be achieved through transaminase-mediated synthesis. This method offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular formula of CHN, with an average mass of 149.233 Da and a mono-isotopic mass of 149.120453 Da .


Physical And Chemical Properties Analysis

Amines are generally high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature . Specific physical and chemical properties of “this compound” were not found in the search results.

Mechanism of Action

Target of Action

Methyl(2-methyl-3-phenylpropyl)amine, a compound structurally similar to 3-Phenylpropylamine , is likely to interact with similar targets. The primary targets of 3-Phenylpropylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

Based on its structural similarity to methylphenidate , it might act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . This would increase the presence of these neurotransmitters in the extraneuronal space, thereby prolonging their action.

Biochemical Pathways

As an ndri, it could potentially influence thedopaminergic and noradrenergic pathways , which are involved in a variety of physiological functions, including mood regulation, reward, and cognition.

Result of Action

As an ndri, it could potentially enhance neurotransmission within the prefrontal cortex , which could lead to improved cognitive function and reduced impulsivity.

Advantages and Limitations for Lab Experiments

Methyl(2-methyl-3-phenylpropyl)amineine has some advantages for use in lab experiments, such as its ability to increase dopamine and norepinephrine release, which can be useful for studying the brain's reward pathway. However, its high potential for abuse and dependence makes it difficult to use in controlled experiments. Methyl(2-methyl-3-phenylpropyl)amineine is also a Schedule II drug, which means it is tightly regulated and can only be used for research purposes with proper licensing and approval.

Future Directions

There are several areas of future research that could be pursued with regards to methamphetamine. One area of interest is the development of medications to treat methamphetamine addiction and dependence. Another area of research is the long-term effects of methamphetamine use on the brain and behavior, particularly in individuals who have stopped using the drug. Additionally, further research is needed to better understand the mechanisms of action of methamphetamine and how it affects different neurotransmitter systems in the brain.

Scientific Research Applications

Methyl(2-methyl-3-phenylpropyl)amineine has been studied extensively for its effects on the brain and behavior. It has been shown to increase dopamine and norepinephrine release, leading to feelings of euphoria and increased energy. Methyl(2-methyl-3-phenylpropyl)amineine has also been shown to impair cognitive function and memory, and chronic use can lead to structural and functional changes in the brain.

Safety and Hazards

“Methyl(2-methyl-3-phenylpropyl)amine” should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas in case of a spill or leak .

properties

IUPAC Name

N,2-dimethyl-3-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWKZRYBSNVOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104178-02-1
Record name methyl(2-methyl-3-phenylpropyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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